![molecular formula C17H16F3NO2S B2466837 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 1448035-24-2](/img/structure/B2466837.png)
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzamide
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Description
“N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common moiety in pharmaceutical drugs and is known to have bioactive properties . The compound also contains a trifluoromethyl group, which is often used in drug design to improve stability and lipophilicity .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzamide group and the introduction of the trifluoromethyl group. One possible method for introducing a trifluoromethyl group is through the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. For example, under visible light irradiation, trifluoromethyl phenyl sulfone can undergo an intramolecular single electron transfer (SET) reaction .Scientific Research Applications
- Methyl 2-hydroxy-4-methoxybenzoate (the compound’s alternative name) plays a crucial role in the enantioselective synthesis of (+)-coriandrone A and B , two bioactive natural products . These compounds have potential pharmaceutical applications, making this synthesis pathway valuable for drug discovery and development.
- Researchers have explored the use of arylthiolate anions in combination with trifluoromethyl phenyl sulfone. Under visible light irradiation, an intramolecular single electron transfer (SET) reaction occurs, leading to the S-trifluoromethylation of thiophenols. This process could find applications in synthetic chemistry and materials science .
Enantioselective Synthesis
Visible-Light-Promoted S-Trifluoromethylation
properties
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2S/c1-24-14-7-5-11(6-8-14)15(22)10-21-16(23)12-3-2-4-13(9-12)17(18,19)20/h2-9,15,22H,10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCFXBOJSTZDIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzamide |
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